Cas no 1146634-86-7 (3,3'-(1R)-[1,1'-Binaphthalene]-2,2'-diylbis[1-methyl-1H-benzimidazolium] iodide, 95%)

3,3'-(1R)-[1,1'-Binaphthalene]-2,2'-diylbis[1-methyl-1H-benzimidazolium] iodide is a chiral benzimidazolium salt with a binaphthyl backbone, offering high enantioselectivity in asymmetric synthesis applications. With a purity of 95%, this compound serves as a versatile precursor or catalyst in organocatalysis and transition-metal-catalyzed reactions. Its rigid binaphthyl structure enhances stereochemical control, making it valuable for constructing chiral frameworks in pharmaceuticals and fine chemicals. The iodide counterion provides solubility in polar solvents, facilitating reaction optimization. Suitable for research in asymmetric C–C bond formation and enantioselective transformations, this compound is characterized by its stability and consistent performance under controlled conditions.
3,3'-(1R)-[1,1'-Binaphthalene]-2,2'-diylbis[1-methyl-1H-benzimidazolium] iodide, 95% structure
1146634-86-7 structure
商品名:3,3'-(1R)-[1,1'-Binaphthalene]-2,2'-diylbis[1-methyl-1H-benzimidazolium] iodide, 95%
CAS番号:1146634-86-7
MF:C36H28IN4
メガワット:643.538800239563
CID:4561003

3,3'-(1R)-[1,1'-Binaphthalene]-2,2'-diylbis[1-methyl-1H-benzimidazolium] iodide, 95% 化学的及び物理的性質

名前と識別子

    • 3,3'-(1R)-[1,1'-Binaphthalene]-2,2'-diylbis[1-methyl-1H-benzimidazolium] iodide, 95%
    • インチ: 1S/C36H28N4.HI/c1-37-23-39(31-17-9-7-15-29(31)37)33-21-19-25-11-3-5-13-27(25)35(33)36-28-14-6-4-12-26(28)20-22-34(36)40-24-38(2)30-16-8-10-18-32(30)40;/h3-24H,1-2H3;1H/q+2;/p-1
    • InChIKey: KZHDFJABNRKZQB-UHFFFAOYSA-M
    • ほほえんだ: CN1C2=CC=CC=C2[N+](C2C=CC3C=CC=CC=3C=2C2C3C=CC=CC=3C=CC=2[N+]2=CN(C)C3=CC=CC=C23)=C1.[I-]

3,3'-(1R)-[1,1'-Binaphthalene]-2,2'-diylbis[1-methyl-1H-benzimidazolium] iodide, 95% 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00928882-1g
3,3'-(1R)-[1,1'-BInaphthalene]-2,2'-diylbis[1-methyl-1h-benzimidazolium] iodide
1146634-86-7 95%
1g
¥2485.0 2023-04-05

3,3'-(1R)-[1,1'-Binaphthalene]-2,2'-diylbis[1-methyl-1H-benzimidazolium] iodide, 95% 関連文献

3,3'-(1R)-[1,1'-Binaphthalene]-2,2'-diylbis[1-methyl-1H-benzimidazolium] iodide, 95%に関する追加情報

Introduction to 3,3'-(1R)-[1,1'-Binaphthalene]-2,2'-diylbis[1-methyl-1H-benzimidazolium] Iodide, 95%

3,3'-(1R)-[1,1'-Binaphthalene]-2,2'-diylbis[1-methyl-1H-benzimidazolium] iodide (CAS No. 1146634-86-7) is a highly specialized compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound, often referred to as BINOL-derived bis(benzimidazolium) iodide, is known for its unique structural features and potential applications in various advanced technologies and research areas.

The molecular structure of 3,3'-(1R)-[1,1'-Binaphthalene]-2,2'-diylbis[1-methyl-1H-benzimidazolium] iodide is characterized by the presence of two benzimidazolium moieties linked by a binaphthyl backbone. The binaphthyl unit imparts chiral properties to the molecule, making it a valuable chiral building block for asymmetric synthesis and catalysis. The benzimidazolium groups, on the other hand, contribute to the compound's ionic nature and enhance its solubility in polar solvents.

In recent years, significant advancements have been made in understanding the properties and applications of this compound. One of the key areas of research has been its use as a chiral ligand in asymmetric catalysis. The unique combination of the binaphthyl and benzimidazolium moieties provides a robust platform for designing highly efficient and enantioselective catalysts. Studies have shown that 3,3'-(1R)-[1,1'-Binaphthalene]-2,2'-diylbis[1-methyl-1H-benzimidazolium] iodide can significantly enhance the enantioselectivity in various asymmetric reactions, such as aldol condensations and Diels-Alder reactions.

Beyond catalysis, this compound has also found applications in the development of chiral sensors and supramolecular assemblies. The chiral nature of the binaphthyl unit allows for the selective recognition of enantiomers, making it a promising candidate for enantioselective sensing applications. Additionally, the ionic character of the benzimidazolium groups facilitates the formation of supramolecular structures through non-covalent interactions such as hydrogen bonding and π-π stacking.

In the context of materials science, 3,3'-(1R)-[1,1'-Binaphthalene]-2,2'-diylbis[1-methyl-1H-benzimidazolium] iodide has been explored for its potential in creating functional materials with tunable properties. For instance, researchers have utilized this compound to develop chiral liquid crystals and self-assembled monolayers (SAMs). These materials exhibit unique optical and electronic properties that can be tailored for specific applications in display technologies and nanoelectronics.

The synthesis of 3,3'-(1R)-[1,1'-Binaphthalene]-2,2'-diylbis[1-methyl-1H-benzimidazolium] iodide typically involves several steps. The first step often involves the preparation of the binaphthyl backbone through a coupling reaction between two naphthol derivatives. Subsequently, the benzimidazolium moieties are introduced through a series of functional group transformations. The final step involves the quaternization of the nitrogen atoms to form the ionic species.

The purity level of 95% ensures that this compound meets high standards for use in research and development. High-purity compounds are essential for achieving reproducible results in experiments and maintaining consistency in product performance. This makes 3,3'-(1R)-[1,1'-Binaphthalene]-2,2'-diylbis[1-methyl-1H-benzimidazolium] iodide an ideal choice for both academic research and industrial applications.

In conclusion, 3,3'-(1R)-[1,1'-Binaphthalene]-2,2'-diylbis[1-methyl-1H-benzimidazolium] iodide (CAS No. 1146634-86-7) is a versatile compound with a wide range of potential applications in organic chemistry, materials science, and beyond. Its unique structural features and high purity make it a valuable tool for researchers aiming to advance their work in asymmetric catalysis, chiral sensing, supramolecular chemistry, and functional materials development.

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